5-Methylisocytosine
CAS No.: 15981-91-6
Cat. No.: VC21041591
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15981-91-6 |
---|---|
Molecular Formula | C5H7N3O |
Molecular Weight | 125.13 g/mol |
IUPAC Name | 2-amino-5-methyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) |
Standard InChI Key | YKUFMYSNUQLIQS-UHFFFAOYSA-N |
SMILES | CC1=CN=C(NC1=O)N |
Canonical SMILES | CC1=CN=C(NC1=O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Methylisocytosine features a pyrimidine ring structure with a methyl group at position 5. Unlike standard cytosine, the isocytosine configuration presents an alternative arrangement of functional groups around the ring, which significantly alters its hydrogen bonding capabilities and chemical behavior .
The compound's structure can be described using standard chemical notation:
Property | Information |
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Molecular Formula | C₅H₇N₃O |
Chemical Classification | Pyrimidone derivative |
Ring Structure | 6-membered heterocyclic ring |
Key Modification | Methyl group at position 5 |
Tautomeric Forms | Multiple tautomers possible |
The presence of the methyl group at position 5 affects the electron distribution across the molecule, influencing its chemical reactivity and interaction with other nucleobases. The proper position of alkylation at the N1 position has been confirmed through nuclear Overhauser effect (NOE) observations between H6 and CH₂ of the acetate linkage in synthesis experiments .
Spectroscopic Properties
Synthesis Methods and Challenges
Protection and Alkylation Approaches
The synthesis of 5-methylisocytosine derivatives involves multiple steps including protection, alkylation, and subsequent modifications. One documented approach begins with protecting 5-methylisocytosine with a tert-butyloxycarbonyl (Boc) group followed by alkylation to produce an ester intermediate. The correct N1 position of alkylation was confirmed by nuclear Overhauser effect (NOE) observations between specific hydrogen atoms .
A specific synthetic pathway described in the literature involves:
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Protection of 5-methylisocytosine with a Boc group
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Alkylation to produce ester 2
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Confirmation of correct N1 alkylation position using NOE
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Cleavage of the ethyl ester under basic conditions to produce carboxylic acid 3
Synthetic Challenges
Researchers have encountered significant challenges in the synthesis of 5-methylisocytosine derivatives. In particular, when attempting to couple carboxylic acid 3 with amine 4 following standard procedures, an unexpected transfer of the Boc protecting group occurred, resulting in compound 5 instead of the desired peptide nucleic acid (PNA) monomer .
This unexpected result was hypothesized to occur through the formation of an intermediate imide (compound 6), which could then transfer the Boc group. This synthetic challenge prompted researchers to explore alternative synthesis routes to achieve the desired 5-methylisocytosine-containing compounds .
Alternative Synthesis Strategies
To overcome the challenges encountered with the initial synthesis approach, researchers developed an alternative route involving late-stage alkylation of 5-methylisocytidine. This method employed chloroamide 7, obtained by coupling amine 4 with chloroacetic acid in the presence of dicyclohexylcarbodiimide (DCC) .
Although the alkylation of compound 1 with chloroamide 7 produced the expected product in relatively low yield, it provided sufficient material to proceed with peptide nucleic acid (PNA) synthesis. The subsequent cleavage of the benzyl ester proceeded smoothly, yielding the required Fmoc-PNA-iC(Boc)-OH compound 9, which was then used in standard PNA synthesis protocols .
Applications in Nucleic Acid Chemistry
Recognition of RNA Base Pairs
One of the most significant applications of 5-methylisocytosine lies in its ability to recognize specific base pairs in RNA structures. Research has demonstrated that 5-methylisocytosine can form a triplet structure with cytosine-guanine (C-G) base pairs in RNA. This unique recognition capability makes it valuable for targeting specific RNA sequences with potential therapeutic applications .
Universal Base Properties
Beyond its specific recognition of C-G inversions, 5-methylisocytosine has also demonstrated the ability to recognize uracil-adenine (U-A) inversions. This broader recognition capability suggests that 5-methylisocytosine may serve as a universal base for recognizing pyrimidine inversions, rather than being limited to specific base pair interactions .
This versatility makes 5-methylisocytosine particularly valuable in the design of nucleic acid targeting molecules that need to accommodate various sequence contexts or recognize specific structural motifs in RNA or DNA.
Incorporation into Peptide Nucleic Acids
Researchers have successfully synthesized peptide nucleic acid (PNA) analogues containing the 5-methylisocytidine nucleobase. These PNA constructs represent an important tool for studying nucleic acid interactions and developing potential therapeutic applications .
The incorporation of 5-methylisocytosine into PNA structures allows for the creation of molecules capable of specific recognition of nucleic acid sequences through alternative binding modes beyond traditional Watson-Crick base pairing. This capability opens new possibilities for designing molecules that can target specific RNA or DNA structures with potential applications in both research and therapeutic contexts .
Comparative Research Findings
Performance in Binding Studies
When compared with other nucleobase modifications, 5-methylisocytosine has demonstrated notable performance in certain nucleic acid binding applications. In studies examining the recognition of C-G and U-A inversions in polypurine tracts, 5-methylisocytosine exhibited better performance than natural nucleobases, though with moderate binding affinity and selectivity .
The modest binding affinity and sequence selectivity observed with 5-methylisocytosine parallels similar challenges in the recognition of C-G and T-A inversions in polypurine tracts of DNA. These findings highlight the inherent difficulty in achieving Hoogsteen recognition of pyrimidine nucleobases that have only one hydrogen bonding site .
Comparison with Other Nucleotide Analogues
In comparative studies with other nucleotide analogues, 5-methylisocytosine has shown promising results. When tested alongside a series of nucleotide analogues with hypoxanthine base moieties (including 8-aminohypoxanthine, 1-methyl-8-aminohypoxanthine, and 8-oxohypoxanthine), the 5-methylisocytosine nucleotide produced the best results, followed by the 1-methyl-8-aminohypoxanthine nucleotide .
These findings suggest that 5-methylisocytosine holds particular promise among modified nucleotides for specific applications in nucleic acid chemistry, especially those involving the recognition of particular base pair configurations or the formation of alternative nucleic acid structures.
Nucleotide Analogue | Relative Performance | Application Context |
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5-Methylisocytosine | Best | Pairing partner of N8-glycosylated nucleotides |
1-Methyl-8-aminohypoxanthine | Second best | Pairing partner of N8-glycosylated nucleotides |
8-Aminohypoxanthine | Lower | Pairing partner of N8-glycosylated nucleotides |
8-Oxohypoxanthine | Lower | Pairing partner of N8-glycosylated nucleotides |
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